1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
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Overview
Description
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with isopropyl groups and an ethanone moiety
Preparation Methods
The synthesis of 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-bis(propan-2-yl)-1H-pyrazole.
Reaction Conditions: The pyrazole derivative is then reacted with ethanone under controlled conditions to yield the target compound.
Industrial Production: Industrial methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature and pH carefully controlled to ensure complete conversion.
Chemical Reactions Analysis
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace one of the substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Scientific Research Applications
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: In industrial applications, it serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or metabolic processes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one can be compared with other pyrazole derivatives:
Similar Compounds: Examples include 1,3-bis(1,2,4-triazol-1-yl)propane and 1,3-bis(4-methoxyphenyl)-1-propanone
Uniqueness: The presence of isopropyl groups and the ethanone moiety distinguishes it from other pyrazole derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[2,5-di(propan-2-yl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C11H18N2O/c1-7(2)10-6-11(9(5)14)13(12-10)8(3)4/h6-8H,1-5H3 |
InChI Key |
FDALDAHOKRIGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)C)C(C)C |
Origin of Product |
United States |
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